1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-6-2-3-8-16(13)20-17(22)19-14-10-18-21(11-14)12-15-7-4-5-9-23-15/h2-3,6,8,10-11,15H,4-5,7,9,12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYWONPGOJZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-methylphenyl isocyanate with 1-(oxan-2-ylmethyl)-1H-pyrazole-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives with pyrazole substituents are widely studied for their diverse pharmacological activities. Below is a comparative analysis of structurally analogous compounds:
Structural and Physicochemical Comparisons
Key Research Findings
Biological Activity : Pyrazole-urea hybrids with electron-withdrawing groups (e.g., trifluoromethyl in GLPG2938) exhibit strong receptor antagonism, while electron-donating groups (e.g., methoxy in ) may enhance metabolic stability .
Synthetic Accessibility : Compounds like 1-ethyl-3-(3-methyl-1-phenyl-pyrazol-4-ylmethyl)urea () are synthesized via nucleophilic substitution or urea coupling, suggesting similar routes for the target compound .
Pharmacological Potential
- Target Compound : The oxane substituent’s ether oxygen may facilitate blood-brain barrier penetration, suggesting CNS applications (e.g., GPR139 antagonism for depression, as seen in ) .
- GLPG2938 : Demonstrates the role of trifluoromethyl groups in enhancing target affinity and pharmacokinetics .
- 1-(3-Acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea : Highlights the importance of halogenated aryl groups in improving binding interactions .
Biological Activity
1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives have been reported in the low micromolar range, indicating strong anticancer activity. Specifically, compounds related to this compound have shown promising results against colorectal (HCT-116) and breast (MCF-7) cancer cell lines with IC50 values around 2.3 µg/mL .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, it has been suggested that pyrazole derivatives may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can effectively halt the proliferation of cancer cells .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : Starting from suitable hydrazine derivatives, the pyrazole ring is formed through cyclization reactions.
- Introduction of the Oxan Group : The oxan moiety is introduced via alkylation reactions involving oxan derivatives.
- Urea Formation : Finally, urea linkage is established through reaction with isocyanates or similar reagents.
Study 1: Anticancer Activity
In a study examining various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. It was found that compounds similar to this compound effectively reduced inflammation markers in vitro and in vivo models .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (µg/mL) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 1-(2-methylphenyl)-3-{...} | 2.3 | MCF-7 | DHFR Inhibition |
| Similar Pyrazole Derivative A | 1.9 | HCT-116 | Apoptosis Induction |
| Similar Pyrazole Derivative B | 3.0 | A549 | Inhibition of Cell Proliferation |
Q & A
Q. What are the optimal synthetic routes for 1-(2-methylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrazole Ring Formation : Start with cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions .
Oxane Substitution : Introduce the oxan-2-ylmethyl group via nucleophilic substitution or Mitsunobu reaction using 2-(hydroxymethyl)oxane .
Urea Coupling : React the substituted pyrazole with 2-methylphenyl isocyanate in anhydrous THF or DMF, using a base like triethylamine to facilitate the reaction .
Q. Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
- Final recrystallization from ethanol/water (7:3 v/v) yields >95% purity .
Q. Table 1: Synthetic Yield Comparison
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrazole Formation | Ethanol | HCl (cat.) | 78 | 90 |
| Oxane Substitution | THF | DIAD/TPP | 65 | 85 |
| Urea Coupling | DMF | Triethylamine | 82 | 95 |
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: urea carbonyl at ~155 ppm) .
- HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>98% required for biological assays) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry; the oxane ring adopts a chair conformation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s bioactivity?
Methodological Answer:
- Systematic Substituent Variation :
- Replace the 2-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to study electronic effects .
- Modify the oxane ring (e.g., oxolane or azepane) to assess steric and conformational impacts .
- Biological Assays :
- Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify target selectivity .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to identified targets .
Q. Table 2: SAR of Analogous Urea Derivatives
| R1 (Aryl) | R2 (Heterocycle) | IC50 (EGFR, nM) | Selectivity (VEGFR/EGFR) |
|---|---|---|---|
| 2-Methylphenyl | Oxane-methyl | 12 ± 2 | 8.5 |
| 4-Fluorophenyl | Oxolane-methyl | 18 ± 3 | 4.2 |
| 4-Methoxyphenyl | Azepane-methyl | 45 ± 5 | 1.1 |
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization :
- Control for pH (e.g., 7.4 vs. 6.5 in tumor microenvironments) and redox conditions .
- Validate cell line authenticity (e.g., STR profiling) to rule out cross-contamination .
- Stability Studies :
- Perform LC-MS stability assays in PBS and serum (37°C, 24 hr) to detect hydrolysis of the urea moiety .
- Adjust formulation (e.g., PEGylation) if degradation exceeds 20% in physiological conditions .
Q. How can computational methods predict and validate target interactions?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to model binding to EGFR (PDB: 1M17). The urea carbonyl forms H-bonds with Met793 and Lys745 .
- Molecular Dynamics (MD) :
- Simulate ligand-protein complexes (GROMACS, 100 ns) to assess stability of the oxane ring in the hydrophobic pocket .
- Free Energy Perturbation (FEP) :
- Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
